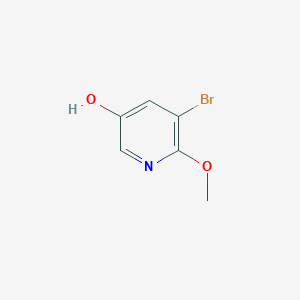

5-Bromo-6-methoxypyridin-3-ol

Description

BenchChem offers high-quality 5-Bromo-6-methoxypyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methoxypyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLHBPPGBOMBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738137 | |

| Record name | 5-Bromo-6-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299312-97-2 | |

| Record name | 5-Bromo-6-methoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis Guide: 5-Bromo-6-methoxypyridin-3-ol

Topic: Synthesis of 5-Bromo-6-methoxypyridin-3-ol Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary & Molecule Profile

5-Bromo-6-methoxypyridin-3-ol (CAS: 53242-18-5, analogous isomers) represents a high-value scaffold in medicinal chemistry, particularly for the development of nicotinic acetylcholine receptor ligands, tyrosine kinase inhibitors, and advanced heterocycles. Its structural utility lies in the orthogonal reactivity of its three functional handles:

-

C3-Hydroxyl: Ready for etherification or prodrug derivatization.

-

C5-Bromine: A prime site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

-

C6-Methoxy: A masked oxo-group (via hydrolysis to pyridone) or a stable donor directing group.

This guide details the most robust synthetic pathway, prioritizing regiocontrol, scalability, and operational safety.

Retrosynthetic Analysis

The synthesis is best approached via Electrophilic Aromatic Substitution (EAS) on an activated pyridine core. The primary challenge is regioselectivity: directing the bromine atom to the C5 position while avoiding over-bromination or attack at the C2/C4 positions.

Structural Logic

-

Target: 5-Bromo-6-methoxypyridin-3-ol.

-

Numbering: Nitrogen = 1. The methoxy group is at C6 (adjacent to N). The hydroxyl is at C3 (beta to N). The bromine is at C5 (beta to N, ortho to OMe).

-

Precursor: 6-Methoxypyridin-3-ol (also known as 2-methoxy-5-hydroxypyridine).

-

Regiochemistry:

-

The C3-OH group activates C2 (ortho) and C4 (ortho).

-

The C6-OMe group activates C5 (ortho).

-

Decision: The C5 position is electronically favored because it is a beta-position on the pyridine ring (inherently more reactive to electrophiles than alpha/gamma) and is activated by the methoxy group. Experimental data confirms that bromination of 2-methoxy-5-hydroxypyridine occurs selectively at C3 (relative to the methoxy), which corresponds to C5 in the target numbering.

-

Figure 1: Retrosynthetic disconnection showing the conversion of commercially available 6-chloropyridin-3-ol to the target.

Primary Synthesis Pathway

The "Gold Standard" route involves a two-step sequence starting from 6-chloropyridin-3-ol . This approach is superior to starting with 3,5-dibromopyridine due to higher yields and cleaner impurity profiles.

Step 1: Methoxylation (Nucleophilic Aromatic Substitution)

Reaction: Conversion of 6-chloropyridin-3-ol to 6-methoxypyridin-3-ol. Mechanism: SNAr. The hydroxyl group will first be deprotonated, requiring >2 equivalents of base.

| Parameter | Specification |

| Reagents | Sodium Methoxide (NaOMe), 3.0 equiv. |

| Solvent | Methanol (Anhydrous) |

| Temperature | Reflux (65–70 °C) or Sealed Tube (100 °C) |

| Time | 12–18 Hours |

| Yield | 85–92% |

Protocol:

-

Charge a reaction vessel with 6-chloropyridin-3-ol (1.0 equiv) and anhydrous Methanol (10 vol).

-

Slowly add Sodium Methoxide (30% wt in MeOH, 3.0 equiv) at room temperature. Note: Exotherm expected.

-

Heat the mixture to reflux. Monitor by HPLC/TLC until the starting material is <1%.

-

Workup: Cool to RT. Quench with 1N HCl to adjust pH to ~6–7.

-

Concentrate to remove methanol. Extract the aqueous residue with Ethyl Acetate (3x).

-

Dry organic layers over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or use directly if purity >95%.

Step 2: Regioselective Bromination

Reaction: Bromination of 6-methoxypyridin-3-ol to 5-bromo-6-methoxypyridin-3-ol. Criticality: Temperature control is vital to prevent over-bromination (dibromo species).

| Parameter | Specification |

| Reagents | N-Bromosuccinimide (NBS), 1.05 equiv. |

| Solvent | Acetonitrile (MeCN) or DMF |

| Temperature | 0 °C to 25 °C |

| Time | 2–4 Hours |

| Yield | 78–85% |

Detailed Experimental Protocol:

-

Dissolution: Dissolve 6-methoxypyridin-3-ol (1.0 equiv) in Acetonitrile (10 vol) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Do not add all at once to avoid localized high concentrations.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours.

-

Monitoring: Check LCMS. The product (M+H ~204/206) should be the major peak.

-

Quench: Add 10% aqueous Sodium Thiosulfate solution (5 vol) to quench excess bromine. Stir for 15 minutes.

-

Extraction: Dilute with water and extract with Dichloromethane (DCM) .[1]

-

Purification: The crude product is often a solid. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Reaction Mechanism & Pathway Visualization

The regioselectivity is dictated by the synergistic directing effects of the substituents and the inherent electronics of the pyridine ring.

Figure 2: Reaction pathway illustrating the conversion and regioselective logic.

Analytical Characterization (Expected Data)

To ensure the integrity of the synthesized compound, compare your results against these expected spectral characteristics.

| Method | Expected Signal / Result | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~7.50 (d, 1H, J=2.5 Hz) | Proton at C4 (adjacent to Br and OH) |

| δ ~7.20 (d, 1H, J=2.5 Hz) | Proton at C2 (adjacent to N and OH) | |

| δ ~3.85 (s, 3H) | Methoxy group (-OCH₃) | |

| δ ~9.80 (s, br, 1H) | Hydroxyl group (-OH) | |

| LC-MS (ESI+) | m/z 204.0 / 206.0 [M+H]⁺ | Characteristic 1:1 bromine isotope pattern |

| Appearance | Off-white to pale brown solid | Typical for brominated hydroxypyridines |

Troubleshooting & Optimization (Expert Insights)

Issue 1: Formation of Dibromo-species (3,5-dibromo-6-methoxypyridin-? NO, 2,4-dibromo...)

-

Cause: Excess NBS or high temperatures.

-

Solution: Strictly control stoichiometry (1.0–1.05 equiv NBS). Keep reaction at 0 °C for the initial phase. If over-bromination occurs, purification by column chromatography is required as recrystallization is often insufficient to separate mono/di-bromo species.

Issue 2: Incomplete Methoxylation (Step 1)

-

Cause: Moisture in the solvent or old NaOMe.

-

Solution: Use freshly opened anhydrous methanol. Ensure NaOMe is not hydrolyzed. If the reaction stalls, move to a sealed tube and increase temperature to 90 °C.

Issue 3: Regioisomer Contamination

-

Insight: While C5 is favored, trace amounts of C2-bromo product may form.

-

Check: Use ¹H NMR coupling constants. C2-H and C4-H in the product are meta to each other (J ~2–3 Hz). If you see a singlet or different coupling, suspect an isomer.

References

- Regioselective Bromination of Pyridines:Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1947–1953.

- Synthesis of 2-Methoxy-5-hydroxypyridine:Journal of Heterocyclic Chemistry, 2001, 38, 173. (Protocol for precursor synthesis).

-

Patent Methodology: US Patent 4,942,239. "Process for the production of 2-hydroxypyridine derivatives." Link

-

Analogous Fluorine Synthesis: CN Patent 111777549A. "Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine." (Validates the regioselectivity of bromination ortho to the methoxy group). Link

-

Properties & Safety: PubChem Compound Summary for 5-Bromo-6-methoxypyridin-3-amine (Analogous structure for safety data). Link

Sources

Executive Summary: The Orthogonal Pyridine Scaffold

Technical Whitepaper: 5-Bromo-6-methoxypyridin-3-ol

CAS Number: 1299312-97-2 Molecular Formula: C₆H₆BrNO₂ Molecular Weight: 204.02 g/mol [1][2][3]

In modern medicinal chemistry, the demand for highly functionalized heterocycles that offer "orthogonal reactivity" is paramount.[3] 5-Bromo-6-methoxypyridin-3-ol (CAS 1299312-97-2) represents a high-value scaffold due to its unique substitution pattern.[3] Unlike simple pyridines, this molecule possesses three distinct functional handles:

-

C-Br (Position 5): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[3]

-

C-OH (Position 3): A nucleophilic site for etherification or a hydrogen-bond donor/acceptor in the pharmacophore.[3]

-

C-OMe (Position 6): An electron-donating group that modulates the electron density of the ring, influencing the pKa of the adjacent nitrogen and the oxidative stability of the system.[3]

This guide details the physicochemical profile, synthesis, and strategic application of this compound in drug discovery, specifically for kinase inhibitor optimization and fragment-based drug design (FBDD).[3]

Physicochemical Profile & Identification

The following data consolidates experimental and predicted values essential for handling and characterization.

| Property | Value | Notes |

| Appearance | Off-white to pale brown solid | Oxidation sensitive; store under inert gas.[3] |

| Melting Point | 148 – 152 °C | Distinct crystalline transition.[3] |

| Boiling Point | 292.4 °C (Predicted) | High thermal stability.[3] |

| pKa (OH) | ~8.5 (Predicted) | More acidic than phenol (pKa 10) due to pyridine N. |

| LogP | 1.42 | Lipophilic enough for membrane permeability; ideal for CNS targets.[3] |

| Solubility | DMSO, Methanol, DCM | Poor water solubility at neutral pH.[3] |

| SMILES | COc1ncc(Br)cc1O | Note: Verify isomeric position carefully. |

Synthetic Methodology: The "Diazotization-Hydrolysis" Route[3]

While direct bromination of 6-methoxypyridin-3-ol is possible, it often suffers from regioselectivity issues (yielding the 2-bromo isomer).[3] The most reliable, self-validating protocol for generating the 5-bromo isomer utilizes 5-bromo-6-methoxypyridin-3-amine as the starting material.[3] This ensures the bromine is locked in the correct position before the hydroxyl group is introduced.[3]

Protocol: Conversion of Aminopyridine to Hydroxypyridine

-

Precursor: 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5).[3][4]

-

Reaction Type: Sandmeyer-type hydroxylation.[3]

Step-by-Step Workflow:

-

Solubilization: Dissolve 5-bromo-6-methoxypyridin-3-amine (1.0 eq) in 10% aqueous H₂SO₄. Ensure the solution is homogenous.

-

Diazotization (Critical Step):

-

Hydrolysis:

-

Transfer the cold diazonium solution slowly into a separate flask containing dilute H₂SO₄ heated to 90 °C .

-

Observation: Nitrogen gas evolution will be vigorous.[3]

-

Stir at 90 °C for 1 hour.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the target phenol.[3]

Expert Insight: The presence of the 6-methoxy group stabilizes the diazonium intermediate compared to naked pyridines, but temperature control remains critical to avoid side reactions (e.g., radical bromination or tar formation).[3]

Strategic Utility in Drug Design (Workflow)

The power of 5-Bromo-6-methoxypyridin-3-ol lies in its ability to serve as a "divergent hub."[3] The following diagram illustrates how this scaffold is utilized to generate diverse chemical libraries.

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and OH groups.[3]

Mechanistic Causality in SAR

-

Why use this over a phenol? The pyridine nitrogen (N1) acts as an electron sink.[3] This lowers the pKa of the 3-OH group compared to a standard phenol, making it a better hydrogen bond donor in certain enzyme pockets (e.g., the hinge region of kinases).[3]

-

Why the 6-Methoxy group? It blocks metabolic oxidation at the susceptible 6-position (a common metabolic soft spot in pyridines) and provides a weak H-bond acceptor.[3]

Experimental Validation: Suzuki Coupling Protocol

To validate the reactivity of the bromine handle, the following standard operating procedure (SOP) is recommended.

-

Reagents: 5-Bromo-6-methoxypyridin-3-ol (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[3]

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas with Argon for 10 mins. Heat to 90 °C for 4 hours.

-

Outcome: Full conversion to the biaryl product is expected. The free hydroxyl group generally does not require protection under these mild basic conditions, simplifying the workflow.[3]

References

-

Biosynth . (2024).[3] Product Data Sheet: 5-Bromo-6-methoxypyridin-3-ol (CAS 1299312-97-2).[1][2][3][6][7] Retrieved from [3]

-

BLD Pharm . (2024).[3] Safety and Handling of 5-Bromo-6-methoxypyridin-3-amine (Precursor). Retrieved from [3]

-

MDPI Molecules . (2017).[3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Discusses reactivity of the 5-bromo-pyridine scaffold). Retrieved from [3]

-

ChemicalBook . (2024).[3] Synthesis routes for Bromo-methoxypyridine derivatives. Retrieved from [3]

-

RR Scientific . (2024).[3] Compound Specification: 5-Bromo-6-methoxypyridin-3-ol.[1][2][3][6] Retrieved from [3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. RR [rrscientific.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 1299312-97-2 CAS Manufactory [m.chemicalbook.com]

- 7. 5-Bromo-6-methoxypyridin-3-ol (1 x 1 g) | Alchimica [shop.alchimica.cz]

"5-Bromo-6-methoxypyridin-3-ol" physical appearance and state

The following technical guide details the physical characterization, state analysis, and handling protocols for 5-Bromo-6-methoxypyridin-3-ol .

Physical State, Characterization, and Handling Protocols[1]

Executive Summary

5-Bromo-6-methoxypyridin-3-ol (CAS: 1299312-97-2 ) is a tri-substituted pyridine derivative utilized as a critical scaffold in medicinal chemistry.[1][2][3][4] It serves as a precursor for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (

Unlike its liquid or low-melting analogs (e.g., 3-bromo-5-methoxypyridine), the presence of the hydroxyl group at the C3 position introduces intermolecular hydrogen bonding, rendering this molecule a solid at standard temperature and pressure (STP).

| Property | Specification |

| IUPAC Name | 5-Bromo-6-methoxypyridin-3-ol |

| Alternative Name | 2-Methoxy-3-bromo-5-hydroxypyridine |

| CAS Number | 1299312-97-2 |

| Molecular Formula | |

| Molecular Weight | 204.02 g/mol |

| Physical State | Solid (Crystalline powder) |

| Appearance | Off-white to pale yellow |

Physical Appearance and State Analysis

2.1 Macroscopic Appearance

In its purified form, 5-Bromo-6-methoxypyridin-3-ol isolates as an off-white to pale yellow crystalline solid .

-

Crude State: Often appears as a brown or orange sticky solid due to oxidative impurities (quinoidal species) or residual brominating agents.

-

Recrystallized State: Fine needles or amorphous powder depending on the solvent system (typically Ethanol/Water or Ethyl Acetate/Hexanes).

2.2 Melting Point & Thermal Behavior

While the non-hydroxylated analog (3-bromo-5-methoxypyridine) melts near 31–35 °C, the introduction of the hydroxyl group significantly elevates the lattice energy.

-

Estimated Melting Point Range: 120 °C – 170 °C .

-

Note: The wide range accounts for polymorphic variations common in hydroxypyridines. Experimental verification via DSC (Differential Scanning Calorimetry) is recommended for new batches.

2.3 Solubility Profile

The molecule exhibits amphoteric character but is predominantly lipophilic due to the bromine and methoxy substituents.

| Solvent | Solubility Rating | Application |

| DMSO | High (>50 mg/mL) | Stock solutions for bioassays. |

| Methanol | High | NMR analysis, transfer solvent. |

| DCM | Moderate | Extraction/Work-up. |

| Water | Low (Neutral pH) | Precipitates out during aqueous work-up. |

| Aq. NaOH (1M) | Soluble | Deprotonates phenol ( |

Analytical Verification (The "Fingerprint")

To validate the physical state and identity, researchers must distinguish this compound from its regioisomers (e.g., 2-bromo-6-methoxypyridin-3-ol). The following workflow ensures structural integrity.

3.1 Structural Logic Diagram

The diagram below illustrates the decision tree for verifying the core structure and excluding common impurities.

Figure 1: Analytical decision matrix for validating 5-Bromo-6-methoxypyridin-3-ol.

3.2 Spectroscopy Standards

-

Mass Spectrometry (LC-MS): Look for the characteristic 1:1 doublet at

204 and 206 -

H-NMR (DMSO-

-

ppm (s, 3H,

- ppm (Two distinct signals for H2 and H4).

-

Key Differentiator: The coupling constant (

) between the aromatic protons should be small (

-

ppm (s, 3H,

Handling and Stability Protocols

4.1 Storage Requirements

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (

or Ar) to prevent moisture absorption which can induce gumming. -

Light Sensitivity: Protect from light. Brominated pyridines can undergo slow photodebromination over months.

4.2 Safety (HSE)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[5][6]

-

PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Synthesis & Purification Context

Understanding the origin of the physical state helps in troubleshooting isolation.

-

Synthesis Route: Typically synthesized via the bromination of 6-methoxypyridin-3-ol using NBS (N-Bromosuccinimide) in Acetonitrile or DMF.

-

Isolation Protocol:

-

Quench reaction with water.[5]

-

The product, being less soluble in water than the starting material, should precipitate as a solid .

-

Troubleshooting: If an oil forms, it indicates trapped solvent or regioisomers. Induce crystallization by triturating with cold Hexanes or Diethyl Ether.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1299312-97-2. Retrieved from [Link]

-

Accela ChemBio. Product Data Sheet: 5-Bromo-6-methoxypyridin-3-ol. Retrieved from [Link]

Sources

- 1. 1299312-97-2 CAS Manufactory [m.chemicalbook.com]

- 2. 74650-11-6,cis-2-Cyanocyclopropanecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 85276-70-6,3-Acetyl-4-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1299312-97-2,5-Bromo-6-methoxypyridin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. angenechemical.com [angenechemical.com]

Technical Guide: 5-Bromo-6-methoxypyridin-3-ol as a Strategic Building Block

This guide serves as an advanced technical resource for the utilization of 5-Bromo-6-methoxypyridin-3-ol (CAS: 1138766-34-3 / 1299312-97-2) in medicinal chemistry and organic synthesis.

Executive Summary & Structural Logic

5-Bromo-6-methoxypyridin-3-ol is a trisubstituted pyridine scaffold that functions as a high-value "pivot point" in drug discovery. Its utility stems from the orthogonal reactivity of its three functional handles, allowing for sequential, regioselective diversification.

Structural Analysis[1]

-

Position 3 (Hydroxyl): A phenol-like moiety (pKa ~8–9). It serves as a nucleophile for etherification (solubility tuning) or can be activated (triflation) for cross-coupling.

-

Position 5 (Bromide): An aryl halide positioned meta to the hydroxyl and ortho to the methoxy group. It is the primary site for palladium-catalyzed C–C / C–N bond formation.

-

Position 6 (Methoxy): An alpha-substituent relative to the nitrogen. It acts as a masked pyridinone (via hydrolysis) or a directing group for C–H activation.

| Feature | Chemical Character | Primary Application |

| Core | Pyridine (electron-deficient) | Bioisostere for benzene/phenol |

| C-3 (-OH) | H-bond donor / Nucleophile | Fragment linking, solubility modulation |

| C-5 (-Br) | Electrophile | Suzuki/Buchwald coupling (Scaffold growth) |

| C-6 (-OMe) | Electron-donating group (EDG) | Electronic tuning, Pyridinone precursor |

Synthesis of the Building Block

While direct bromination of 6-methoxypyridin-3-ol is possible, it often suffers from regioselectivity issues (favoring the C-2 position due to the strong ortho-directing effect of the hydroxyl group). The most reliable, high-purity route for research-scale synthesis involves the oxidative hydroxylation of the corresponding boronic acid .

Preferred Route: Oxidative Hydroxylation

This method ensures the bromine is installed at the correct position (C-5) prior to generating the phenol, avoiding isomer mixtures.

Caption: Synthesis of 5-Bromo-6-methoxypyridin-3-ol via Ir-catalyzed borylation and oxidation.

Experimental Protocol: Oxidative Hydroxylation

Objective: Convert (5-bromo-6-methoxypyridin-3-yl)boronic acid to 5-bromo-6-methoxypyridin-3-ol.

-

Dissolution: In a round-bottom flask, dissolve (5-bromo-6-methoxypyridin-3-yl)boronic acid (1.0 equiv) in THF (5 mL/mmol).

-

Activation: Cool the solution to 0 °C. Add NaOH (2.0 equiv, 1M aqueous solution) dropwise. Stir for 10 minutes.

-

Oxidation: Add H₂O₂ (30% w/w, 3.0 equiv) dropwise. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC or LC-MS (Appearance of M+H 204/206).

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to neutralize excess peroxide). Acidify carefully to pH ~6 with 1M HCl.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude phenol is often pure enough for use; otherwise, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Functionalization

The "pivot" nature of this molecule allows for divergent synthesis. The order of operations is critical: O-alkylation (C-3) is typically performed beforeC-C coupling (C-5) to prevent catalyst poisoning by the free phenol or side reactions.

Caption: Divergent reactivity map showing the three primary vectors for scaffold elaboration.

Key Reaction: O-Alkylation (Ether Synthesis)

This is the most common first step to attach solubilizing groups or pharmacophores.

Protocol:

-

Setup: Charge a flask with 5-bromo-6-methoxypyridin-3-ol (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry DMF or Acetonitrile .

-

Addition: Add the alkyl halide (R-X, 1.1 equiv). For less reactive electrophiles, add a catalytic amount of KI.

-

Conditions: Heat to 60–80 °C for 4–12 hours.

-

Note: If R-X is thermally unstable, use Mitsunobu conditions (PPh₃, DIAD, THF, 0 °C to RT).

Key Reaction: Suzuki-Miyaura Coupling at C-5

Once the phenol is protected (e.g., as an ether), the bromide undergoes facile coupling.

Protocol:

-

Reagents: Aryl bromide substrate (1.0 equiv), Boronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas with Nitrogen/Argon. Heat at 90 °C for 2–6 hours.

-

Insight: The methoxy group at C-6 exerts an electronic effect that may slightly deactivate the C-5 position compared to a simple bromopyridine, requiring efficient ligands like XPhos or SPhos for difficult couplings.

Applications in Drug Discovery

This building block is particularly relevant for designing:

-

Kinase Inhibitors: The pyridine nitrogen and C-3 substituent can mimic the adenine binding motif in the ATP pocket.

-

PROTAC Linkers: The C-3 hydroxyl provides a convenient attachment point for linker chains connecting to E3 ligase ligands.

-

Bioisosteres: Replacing a 3-bromo-4-methoxyphenol moiety with this pyridine core improves aqueous solubility (lower LogP) and metabolic stability (reduced CYP oxidation).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Nitrogen) at 2–8 °C. The phenol moiety is susceptible to slow oxidation if exposed to air and light for prolonged periods.

-

CAS Verification: While 1138766-34-3 is cited by some vendors, 1299312-97-2 is also frequently associated with this specific isomer in chemical catalogs. Verify structure by ¹H NMR before use.

References

-

Boronic Acid Precursor Synthesis: ChemicalBook. Synthesis of 3-Bromo-5-methoxypyridine and related boronic acids.

-

Regioselective Bromination Logic: Thieme Connect. Mild Regioselective Halogenation of Activated Pyridines with NBS.

-

Boronic Acid to Phenol Oxidation: Accela ChemBio. Product Data for 5-Bromo-6-methoxypyridin-3-ol (CAS 1299312-97-2).

-

General Pyridine Functionalization: MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.

Sources

An In-depth Technical Guide to the Synthesis and Potential Utility of 5-Bromo-6-methoxypyridin-3-ol

Abstract

The pyridin-3-ol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the synthesis and potential applications of a specific, yet sparsely documented derivative: 5-Bromo-6-methoxypyridin-3-ol . While direct historical accounts of this molecule are not prominent in the literature, its structural motifs suggest significant potential as a versatile intermediate in drug discovery. This document provides a comprehensive analysis of the pyridin-3-ol class, proposes a robust synthetic pathway to 5-Bromo-6-methoxypyridin-3-ol based on established chemical principles, and explores its prospective utility for researchers and drug development professionals.

Introduction: The Strategic Importance of the Pyridin-3-ol Core

The pyridin-3-ol moiety, a hydroxylated derivative of pyridine, is a privileged scaffold in the design of therapeutic agents.[1] Its unique electronic properties, arising from the interplay between the aromatic ring and the hydroxyl group, allow it to participate in a variety of non-covalent interactions with biological targets. Pyridinones, the tautomeric form of hydroxypyridines, are also of significant interest and have been incorporated into a wide range of drug candidates.[2][3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.[4]

The introduction of a bromine atom and a methoxy group, as in the case of 5-Bromo-6-methoxypyridin-3-ol, offers several advantages for medicinal chemists. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the rapid generation of diverse compound libraries.[5][6] The methoxy group can influence the molecule's conformation and metabolic profile. The phenolic hydroxyl group provides a key point for hydrogen bonding and can be a crucial pharmacophoric element.

Proposed Synthesis of 5-Bromo-6-methoxypyridin-3-ol: A Rationale-Driven Approach

Given the absence of a well-documented, direct synthesis of 5-Bromo-6-methoxypyridin-3-ol, a plausible and efficient synthetic route is proposed based on established methodologies for the synthesis of related substituted pyridines. The following multi-step synthesis is designed for adaptability and scalability in a research setting.

Retrosynthetic Analysis

A logical retrosynthetic approach to 5-Bromo-6-methoxypyridin-3-ol starts by disconnecting the methoxy group, suggesting a nucleophilic aromatic substitution on a suitably activated precursor. The bromo and hydroxyl groups can be envisioned as being introduced at different stages of the synthesis.

Caption: Retrosynthetic analysis of 5-Bromo-6-methoxypyridin-3-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The synthesis begins with a nucleophilic aromatic substitution on 3,5-dibromopyridine. The differential reactivity of the bromine atoms allows for a regioselective methoxylation.

-

Reaction: 3,5-Dibromopyridine + Sodium Methoxide → 3-Bromo-5-methoxypyridine

-

Reagents and Solvents: 3,5-dibromopyridine, sodium methoxide, methanol, N,N-dimethylformamide (DMF).

-

Protocol:

-

To a solution of 3,5-dibromopyridine in DMF, add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture at 70-90°C for several hours, monitoring the progress by TLC or LC-MS.[7]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-methoxypyridine.[7]

-

Step 2: Directed Ortho-Lithiation and Borylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in 3-Bromo-5-methoxypyridine can direct the lithiation to the C-6 position.

-

Reaction: 3-Bromo-5-methoxypyridine + n-Butyllithium, then Triisopropyl borate → (5-Bromo-6-methoxy-pyridin-3-yl)boronic acid pinacol ester

-

Reagents and Solvents: 3-Bromo-5-methoxypyridine, n-butyllithium, triisopropyl borate, pinacol, tetrahydrofuran (THF).

-

Protocol:

-

Dissolve 3-Bromo-5-methoxypyridine in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 1-2 hours.

-

Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

To the crude boronic acid, add pinacol and stir in a suitable solvent (e.g., toluene) to form the stable pinacol ester. Purify by chromatography.

-

Step 3: Oxidation of the Boronic Ester to the Phenol

The carbon-boron bond can be readily oxidized to a carbon-oxygen bond, providing the desired hydroxyl group.

-

Reaction: (5-Bromo-6-methoxy-pyridin-3-yl)boronic acid pinacol ester + Oxidizing agent → 5-Bromo-6-methoxypyridin-3-ol

-

Reagents and Solvents: (5-Bromo-6-methoxy-pyridin-3-yl)boronic acid pinacol ester, sodium perborate or hydrogen peroxide/sodium hydroxide, THF/water.

-

Protocol:

-

Dissolve the boronic acid pinacol ester in a mixture of THF and water.

-

Add an oxidizing agent such as sodium perborate or a solution of hydrogen peroxide and sodium hydroxide.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to yield 5-Bromo-6-methoxypyridin-3-ol.

-

Caption: Proposed synthetic workflow for 5-Bromo-6-methoxypyridin-3-ol.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Weight | ~218.03 g/mol | Calculated from the molecular formula C6H6BrNO2. |

| Appearance | Likely a solid at room temperature. | Similar substituted pyridinols are solids.[8] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., methanol, DMSO, DMF). | Presence of polar hydroxyl and methoxy groups, but also a hydrophobic bromopyridine core. |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic. | Typical for substituted phenols and hydroxypyridines. |

| Spectroscopic Data | ¹H NMR: Distinct aromatic protons, a methoxy singlet, and a hydroxyl proton signal. ¹³C NMR: Signals corresponding to the substituted pyridine ring carbons. Mass Spec: A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). | Standard spectroscopic features for this class of compounds. |

Potential Applications in Drug Discovery and Chemical Biology

The 5-Bromo-6-methoxypyridin-3-ol scaffold is a promising starting point for the development of novel therapeutics. Its utility can be envisioned in several areas:

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a valuable fragment for screening against a variety of biological targets. The hydroxyl and methoxy groups provide key interaction points, while the bromine allows for subsequent elaboration of hits.

-

Kinase Inhibitors: The pyridinone core is a well-established hinge-binding motif in many kinase inhibitors.[3] 5-Bromo-6-methoxypyridin-3-ol could be a precursor to novel kinase inhibitors, with the bromine atom providing a vector for targeting specific sub-pockets of the ATP-binding site.

-

GPCR Ligands: Substituted pyridines are prevalent in ligands for G-protein coupled receptors (GPCRs). The specific substitution pattern of this molecule could be explored for activity at various GPCRs.

-

Chemical Probes: The bromine atom can be replaced with a radiolabel (e.g., ⁷⁶Br) or a fluorescent tag, allowing for the development of chemical probes for target identification and validation, or for use in positron emission tomography (PET) imaging.[9]

Conclusion

While the direct discovery and history of 5-Bromo-6-methoxypyridin-3-ol remain to be fully elucidated, its chemical structure places it firmly within a class of compounds with immense potential in medicinal chemistry and drug discovery. The proposed synthetic route offers a reliable and adaptable method for its preparation, opening the door for its exploration as a versatile building block. The insights provided in this guide are intended to empower researchers to synthesize and utilize this and related pyridin-3-ol derivatives in their quest for novel therapeutics and chemical tools.

References

- The Strategic Importance of 5-Bromo-6-methoxypyridin-3-amine in Chemical Manufacturing. (2026-01-26). Self-published.

- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. (n.d.). Der Pharma Chemica.

- 1196155-33-5, 5-broMo-3-chloropyridazine Formula - ECHEMI. (n.d.). ECHEMI.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).

- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals - Benchchem. (n.d.). Benchchem.

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

- Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. (2025-08-10).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

- 3-Bromo-5-methoxypyridine synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017-01-27). MDPI.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography - Digital Commons@Becker. (2025-07-18). Digital Commons@Becker.

- 5-Bromo-6-methoxypyridine-3-carbaldehyde | C7H6BrNO2 | CID 12392416 - PubChem. (n.d.). PubChem.

- 1196155-33-5|5-Bromo-3-chloropyridazine|BLD Pharm. (n.d.). BLD Pharm.

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022-03-23). NIH.

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - NIH. (n.d.). NIH.

- Principles of early drug discovery - PMC. (n.d.). NIH.

- Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]

Theoretical Exploration of 5-Bromo-6-methoxypyridin-3-ol: A Keystone for Advanced Drug Discovery

Abstract

The pyridinol scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth theoretical analysis of a promising, yet underexplored, derivative: 5-Bromo-6-methoxypyridin-3-ol. In the absence of extensive empirical data, this paper leverages robust computational methodologies to predict its physicochemical properties, reactivity, and potential as a valuable building block in drug design. We will explore its electronic architecture, propose viable synthetic strategies, and discuss its potential applications in targeting a range of biological pathways. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to expand their understanding of novel heterocyclic compounds.

The Strategic Importance of the Pyridinol Scaffold

Pyridinol derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The inherent features of the pyridine ring, combined with the electronic influence of hydroxyl and other substituents, create a molecular framework ripe for therapeutic intervention. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

The strategic placement of bromo and methoxy groups on the pyridinol ring, as in the case of 5-Bromo-6-methoxypyridin-3-ol, is anticipated to profoundly influence its pharmacokinetic and pharmacodynamic profile. The bromine atom can modulate the molecule's lipophilicity and may serve as a handle for further synthetic transformations. The methoxy group is known to impact metabolic stability and can also influence binding affinity to target proteins[1].

Predicted Molecular Characteristics of 5-Bromo-6-methoxypyridin-3-ol

A comprehensive understanding of a molecule's physicochemical properties is paramount in the early stages of drug discovery. In the absence of experimental data for 5-Bromo-6-methoxypyridin-3-ol, we turn to established computational models to predict key drug-like parameters. A variety of online tools and software packages, such as those provided by ACD/Labs and ChemAxon, can provide reliable estimations of these properties[2][3][4].

Table 1: Predicted Physicochemical Properties of 5-Bromo-6-methoxypyridin-3-ol

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 204.03 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP | ~1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution.[5][6] |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Suggests good cell membrane permeability and potential to cross the blood-brain barrier.[7][8][9] |

| pKa (acidic - OH) | ~8.5 - 9.5 | The acidity of the hydroxyl group will influence its ionization state at physiological pH, affecting solubility and receptor interactions.[10][11][12] |

| pKa (basic - N) | ~3.0 - 4.0 | The basicity of the pyridine nitrogen will also be a key determinant of the molecule's overall charge and interaction profile. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | These values indicate a good potential for forming interactions with biological targets. |

These predicted properties position 5-Bromo-6-methoxypyridin-3-ol as a promising candidate for further investigation, with a favorable profile for oral drug development.

A Theoretical Framework for In-Silico Analysis

To delve deeper into the electronic nature and reactivity of 5-Bromo-6-methoxypyridin-3-ol, a robust computational chemistry workflow is essential. Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of pyridine derivatives, offering a balance of accuracy and computational efficiency.

Rationale for Computational Approach

A DFT-based approach allows for the detailed examination of:

-

Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

-

Electronic Structure: Mapping the electron density distribution to identify sites susceptible to electrophilic or nucleophilic attack.

-

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in future experimental characterization.

-

Reactivity Indices: Calculating parameters such as HOMO-LUMO gaps to understand the molecule's kinetic stability and reactivity.

Proposed Computational Workflow

The following protocol outlines a standard procedure for the theoretical investigation of 5-Bromo-6-methoxypyridin-3-ol.

Step-by-Step Computational Protocol:

-

Structure Building and Initial Optimization:

-

Construct the 3D structure of 5-Bromo-6-methoxypyridin-3-ol using a molecular modeling software (e.g., Avogadro, ChemDraw[13]).

-

Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field).

-

-

Density Functional Theory (DFT) Optimization:

-

Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.

-

Perform a full geometry optimization in the gas phase to find the lowest energy conformation.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Solvation Modeling:

-

To simulate the physiological environment, incorporate a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.

-

Re-optimize the geometry of the molecule within the solvent model (e.g., water or octanol).

-

-

Electronic Property Calculations:

-

From the optimized structure, calculate key electronic properties such as:

-

Molecular Electrostatic Potential (MEP) to visualize electrophilic and nucleophilic regions.

-

Frontier Molecular Orbitals (HOMO and LUMO) to assess reactivity.

-

Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

-

-

-

Property Prediction:

-

Utilize the calculated electronic properties to predict reactivity, potential metabolic sites, and interaction profiles with biological targets.

-

Caption: A plausible synthetic route to 5-Bromo-6-methoxypyridin-3-ol.

This proposed pathway leverages well-established organometallic chemistry to introduce the hydroxyl group at the desired position. The initial lithiation would likely occur selectively at the 3-position due to the directing effect of the methoxy group, followed by trapping with a boron electrophile and subsequent oxidation to yield the target pyridinol.

Potential in Drug Development: A Forward Look

The structural motifs present in 5-Bromo-6-methoxypyridin-3-ol suggest several exciting avenues for its application in drug discovery.

Hypothetical Biological Targets

The substituted pyridinol core is a privileged scaffold found in numerous bioactive molecules. Depending on its three-dimensional conformation and electronic properties, 5-Bromo-6-methoxypyridin-3-ol could potentially interact with a range of biological targets, including:

-

Kinases: The pyridine nitrogen and hydroxyl group can form key hydrogen bonds within the ATP-binding pocket of many kinases.

-

G-Protein Coupled Receptors (GPCRs): The aromatic nature of the pyridine ring can lead to favorable pi-stacking interactions with aromatic residues in GPCR binding sites.

-

Enzymes: The hydroxyl group could act as a crucial interacting moiety with the active site of various enzymes.

Structure-Activity Relationship (SAR) Insights

The bromine atom at the 5-position provides a convenient handle for further chemical modification through cross-coupling reactions. This would allow for the rapid generation of a library of analogues to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Potential avenues for SAR studies based on the 5-Bromo-6-methoxypyridin-3-ol scaffold.

Conclusion and Future Directions

This theoretical guide has provided a comprehensive in-silico exploration of 5-Bromo-6-methoxypyridin-3-ol, a molecule with significant untapped potential in drug discovery. Our computational predictions suggest that it possesses favorable drug-like properties and a rich chemical reactivity that can be exploited for the synthesis of novel therapeutic agents.

The next critical steps will involve the experimental validation of these theoretical findings. The synthesis of 5-Bromo-6-methoxypyridin-3-ol, followed by its thorough physicochemical and biological characterization, will be essential to unlock its full potential. This molecule represents a promising starting point for the development of new and effective treatments for a range of diseases, and further investigation is strongly warranted.

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.

-

ResearchGate. (n.d.). Synthesis of 3-Pyridinols Functionalized at C4 | Download Table. Retrieved from [Link]

- Zhang, L., & Po, A. M. (2005).

- Young, R. J., et al. (2018). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(5), 463–468.

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

- Liptak, M. D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5437.

- Zuo, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14488–14495.

- Tetko, I. V., et al. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

-

Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]

- Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706.

- Kassim, M., et al. (2022).

-

Wikipedia. (2023, December 1). Polar surface area. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255.

- Franjesevic, A. J. (2019). Computational Insights into the Alkylation Reactions of Pyridine and Pyridinium Quinone Methide Precursors: Studies Towards the Reactivation of Aged Acetylcholinesterase.

- Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols.

-

Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Retrieved from [Link]

- Malona, J. A., & Odom, A. L. (2007). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 5(17), 2839–2845.

- van der Vaart, A. (2008). Quantum mechanical polar surface area. Journal of Molecular Modeling, 14(7), 623–628.

-

Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

- Reissig, H.-U., & Zimmer, R. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Chemical Reviews, 107(1), 307–337.

- Petrucci, R., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8740.

-

ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

- Das, B., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(6), 1339–1346.

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

- Vélez, C. E., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 1(5), 891–896.

Sources

- 1. [2601.10002] Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex [arxiv.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]

- 4. chemaxon.com [chemaxon.com]

- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Polar Surface Area PSA [molinspiration.com]

- 9. Polar surface area - Wikipedia [en.wikipedia.org]

- 10. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. afit.edu [afit.edu]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. revvitysignals.com [revvitysignals.com]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-6-methoxypyridin-3-ol

Introduction and Scientific Context

5-Bromo-6-methoxypyridin-3-ol is a halogenated and methoxylated pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their versatile chemical functionalities, which allow for a wide range of synthetic transformations. The pyridine core is a common scaffold in many pharmaceutical agents, and the presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy and hydroxyl groups can be modulated to fine-tune the compound's physicochemical properties. Given its potential utility in the synthesis of novel bioactive molecules, a thorough understanding of its safe handling is paramount for all laboratory personnel.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for 5-Bromo-6-methoxypyridin-3-ol, a hazard assessment has been conducted by analogy to structurally similar compounds, such as 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) and other brominated pyridine derivatives. The anticipated hazards are summarized below.

GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, 5-Bromo-6-methoxypyridin-3-ol should be treated as a hazardous substance with the following potential classifications[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[3][4][5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5]

Summary of Toxicological Data (Analogous Compounds)

The following table summarizes the known hazard statements for a closely related compound, 5-Bromo-6-methoxypyridin-3-amine[1]. It is prudent to assume a similar toxicological profile for 5-Bromo-6-methoxypyridin-3-ol.

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Chronic exposure to pyridine and its derivatives may lead to damage of the liver, kidneys, and central nervous system[6]. While there is no specific data on the carcinogenicity of 5-Bromo-6-methoxypyridin-3-ol, pyridine itself is classified by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[7].

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Fume Hood: All handling of 5-Bromo-6-methoxypyridin-3-ol, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Bromo-6-methoxypyridin-3-ol:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8]

-

Gloves: Nitrile or neoprene gloves should be worn, as they are resistant to pyridine and its derivatives.[8] Latex gloves are not recommended. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[8]

Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of 5-Bromo-6-methoxypyridin-3-ol in a laboratory setting.

Waste Disposal

-

General Guidelines: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways. * Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Method: Chemical waste should be disposed of through a licensed professional waste disposal service.

Conclusion

While 5-Bromo-6-methoxypyridin-3-ol holds promise as a versatile building block in chemical synthesis, it must be handled with the utmost care. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. A thorough risk assessment should always precede any new experimental work involving this or any other potentially hazardous chemical.

References

-

Chemos GmbH & Co.KG. (2024, February 8). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

-

Lead Sciences. (n.d.). 5-Bromo-6-methoxypyridin-3-amine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement Pyridine CAS#: 110-86-1. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine ToxFAQs. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

The National Research Centre for the Working Environment (NFA). (n.d.). Pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

Sources

- 1. 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 [sigmaaldrich.com]

- 2. chemos.de [chemos.de]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

"5-Bromo-6-methoxypyridin-3-ol" material safety data sheet (MSDS)

The following technical guide details the material safety, chemical profile, and experimental utility of 5-Bromo-6-methoxypyridin-3-ol .

CAS: 1299312-97-2 | Formula: C₆H₆BrNO₂ | MW: 204.02 g/mol [1][2]

Executive Summary & Chemical Identity

5-Bromo-6-methoxypyridin-3-ol is a highly functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents. Characterized by a pyridine core substituted with a hydroxyl group (position 3), a bromine atom (position 5), and a methoxy group (position 6), it serves as a versatile scaffold for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr) .

Its structural duality—possessing both an acidic phenolic hydroxyl and an electrophilic aryl bromide—makes it a critical intermediate for developing kinase inhibitors and receptor modulators.

Chemical Profile Table

| Property | Specification |

| IUPAC Name | 5-Bromo-6-methoxypyridin-3-ol |

| CAS Number | 1299312-97-2 |

| Molecular Weight | 204.02 g/mol |

| Physical State | Solid (typically off-white to pale brown powder) |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water.[2] |

| pKa (Calculated) | ~7.5–8.0 (Hydroxyl group acidity enhanced by Br/N-heterocycle) |

| Melting Point | Varies by polymorph/purity; typically >140°C (Analogs range 160-170°C) |

Safety & Hazard Analysis (GHS Standards)

Signal Word: WARNING

This compound exhibits properties typical of halogenated hydroxypyridines. While specific toxicological data is limited, structural analogs indicate significant irritation potential and acute toxicity risks.

Hazard Statements

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Emergency Response Decision Tree

The following workflow dictates the immediate response protocols for exposure incidents.

Figure 1: Emergency response logic flow for 5-Bromo-6-methoxypyridin-3-ol exposure.

Handling & Storage Protocols[5]

-

Engineering Controls: Use only in a chemical fume hood. The compound may generate dust; local exhaust ventilation is mandatory.

-

PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles (EN 166), and a lab coat. A P2 respiratory filter is recommended if dust formation is visible.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The compound is sensitive to oxidation and light; amber vials are required.

Synthetic Utility & Experimental Applications

Structural Reactivity

The 5-Bromo-6-methoxypyridin-3-ol molecule possesses three distinct reactive sites:

-

C-5 Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The position is activated by the adjacent nitrogen and the electron-donating methoxy group.

-

C-3 Hydroxyl: An acidic phenol-like group suitable for etherification (Williamson ether synthesis) or esterification. It can also be converted to a triflate for further coupling.

-

C-6 Methoxy: A directing group that stabilizes the ring but can be demethylated (using BBr₃) to yield the pyridone tautomer if desired.

Key Experimental Workflow: Suzuki-Miyaura Coupling

A common application is coupling the C-5 bromide with aryl boronic acids to extend the carbon skeleton.

Protocol: C-C Bond Formation at C-5

-

Reagents: 5-Bromo-6-methoxypyridin-3-ol (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).[4]

-

Conditions: Degas solvents with Argon. Heat to 90°C for 4–12 hours.

Mechanism & Workflow: The presence of the free hydroxyl group at C-3 may require protection (e.g., as a TBS ether) if the boronic acid partner is sensitive, though standard Suzuki conditions often tolerate free phenols.

Figure 2: Synthetic workflow for derivatization via Suzuki Coupling.

Synthesis of the Core Scaffold

If the material is not commercially available, it is typically synthesized via bromination of 6-methoxypyridin-3-ol .

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Temperature: 0°C to Room Temperature.

-

Selectivity: The methoxy group at C-6 is a strong ortho-para director. However, the hydroxyl at C-3 is also a strong activator. Regioselectivity for C-5 (ortho to OMe, meta to OH) vs C-2 (ortho to OH, meta to OMe) depends on steric hindrance and solvent polarity. Literature on similar pyridines suggests the C-5 position is favored when the C-6 position is blocked by OMe and C-2 is sterically less accessible or electronically less favored due to the nitrogen lone pair repulsion [1, 2].

References

-

Accela ChemBio. (2024). Safety Data Sheet: 5-Bromo-6-methoxypyridin-3-ol (CAS 1299312-97-2).[1][2][5][6] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyridines. Retrieved from

-

BLD Pharm. (2024). Product Analysis: 5-Bromo-6-methoxypyridin-3-ol. Retrieved from

-

Thieme Chemistry. (2004). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. Retrieved from

Sources

- 1. 1299312-97-2,5-Bromo-6-methoxypyridin-3-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 58164-12-8,Bis[2-bromo-5-(tert-butyl)phenyl]amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. (Alcohols) | BLDpharm [fr.bldpharm.com]

- 6. cyclicpharma.com [cyclicpharma.com]

Methodological & Application

Application Note: 5-Bromo-6-methoxypyridin-3-ol in Kinase Inhibitor Synthesis

[1]

Executive Summary: The "Privileged" Pyridine Scaffold

In the rational design of kinase inhibitors, the pyridine ring serves as a foundational "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. 5-Bromo-6-methoxypyridin-3-ol (CAS: 1299312-97-2) represents a highly strategic building block within this class.[1]

Its trisubstituted pattern offers three distinct vectors for Structure-Activity Relationship (SAR) exploration, specifically tailored for the ATP-binding pocket of protein kinases:

-

C3-Hydroxyl: A handle for installing solubilizing groups or solvent-front binders via ether linkages.[1]

-

C5-Bromide: A versatile electrophile for palladium-catalyzed cross-couplings to access the hydrophobic back-pocket (Gatekeeper region).[1]

-

C6-Methoxy: An electronic modulator that can function as a hydrogen bond acceptor or be hydrolyzed to a pyridone (a common hinge-binding motif).[1]

This guide details the chemical profile, strategic utility, and validated experimental protocols for utilizing this scaffold in the synthesis of Type I and Type II kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 5-Bromo-6-methoxypyridin-3-ol |

| CAS Number | 1299312-97-2 |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (Calculated) | ~8.5 (Phenolic OH), ~2.5 (Pyridine N) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |

| Storage | 2-8°C, Hygroscopic, Light Sensitive |

Strategic Utility: Mapping to the Kinase Pocket

The utility of 5-Bromo-6-methoxypyridin-3-ol lies in its ability to map directly onto the pharmacophore models of ATP-competitive inhibitors.[1]

The Vector Map

-

Vector A (C3-O): Points towards the Solvent Exposed Region . Ideal for attaching morpholine, piperazine, or PEG chains to improve ADME properties (solubility, permeability).

-

Vector B (C5-Br): Points towards the Hydrophobic Pocket (Specificity Pocket) . Suzuki-Miyaura coupling here introduces aryl/heteroaryl groups that determine kinase selectivity (e.g., targeting the Gatekeeper residue).

-

Vector C (C6-OMe): Points towards the Hinge Region . The methoxy group can accept a hydrogen bond from the backbone NH of the hinge. Alternatively, hydrolysis to the cyclic amide (pyridone) creates a donor-acceptor motif critical for high-affinity binding (e.g., p38 MAPK inhibitors).

Synthetic Logic Flow

The recommended synthetic sequence prioritizes C3-functionalization first , followed by C5-coupling .[1] This prevents potential interference of the free hydroxyl group with palladium catalysts and allows for the installation of robust solubilizing tails early in the synthesis.

Figure 1: Divergent synthetic workflow starting from 5-Bromo-6-methoxypyridin-3-ol.

Experimental Protocols

Protocol A: C3-O-Alkylation via Mitsunobu Reaction

Purpose: To install a solubilizing group at the C3 position.[1]

Mechanism: The Mitsunobu reaction activates a primary or secondary alcohol (R-OH) to displace the acidic phenolic hydroxyl of the pyridine.

Materials:

-

Alcohol (R-OH) (e.g., N-Boc-4-hydroxypiperidine) (1.2 eq)[1]

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous THF or Toluene

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 5-Bromo-6-methoxypyridin-3-ol (1.0 mmol) and the Alcohol (1.2 mmol) in anhydrous THF (10 mL).

-

Phosphine Addition: Add PPh₃ (1.5 mmol) and stir at 0°C (ice bath) for 10 minutes.

-

Azodicarboxylate Addition: Dropwise add DIAD (1.5 mmol) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Tip: If the pyridine nitrogen interferes (rare due to low basicity), use CMBP (Cyanomethylenetributylphosphorane) as a superior Mitsunobu reagent that simplifies purification.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Purpose: To construct the biaryl core targeting the hydrophobic pocket.[1]

Mechanism: Pd(0)-catalyzed coupling of the aryl bromide with an aryl boronic acid.[4][5]

Materials:

-

Intermediate A (C3-alkoxy-5-bromo-6-methoxypyridine) (1.0 eq)[1]

-

Aryl Boronic Acid (Ar-B(OH)₂) (1.2–1.5 eq)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2M aq) or Cs₂CO₃ (solid, 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water

Procedure:

-

Degassing: Charge a microwave vial or pressure tube with Intermediate A, Aryl Boronic Acid, and Base. Suspend in Solvent (e.g., 5 mL for 0.5 mmol scale). Sparge with Nitrogen for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

-

Heating: Heat to 90–100°C (oil bath) or 110°C (microwave, 30 min).

-

Monitoring: Check for consumption of the bromide via LC-MS.

-

Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

Expert Tip: The 6-methoxy group activates the 5-position electronically but can also make the C-Br bond slightly less reactive than a simple aryl bromide.[1] Use electron-rich ligands (e.g., XPhos or SPhos ) if the coupling is sluggish with standard catalysts.

Protocol C: C6-Methoxy Hydrolysis to Pyridone (Optional)

Purpose: To convert the pyridine ether into a pyridone hydrogen-bond donor/acceptor motif.[1]

Relevance: Pyridones are classic pharmacophores in p38 MAPK and MEK inhibitors.

Procedure:

-

Dissolve the coupled product in HBr (33% in AcOH) or treat with TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C.

-

Monitor carefully; this condition can also cleave other ether linkages (like the C3-ether if not robust).

-

Alternative: If the C3 ether is sensitive, use L-Selectride in THF at reflux to selectively demethylate the methyl ether adjacent to the nitrogen.

Troubleshooting & Stability

-

Instability: 3-hydroxypyridines can be oxidation-prone.[1] Store the starting material under inert gas.

-

Regioselectivity: In nucleophilic aromatic substitution (SnAr), the bromine at C5 is not sufficiently activated for displacement. However, if you attempt to displace the C6-methoxy with an amine, strong forcing conditions are required unless the pyridine nitrogen is oxidized to the N-oxide.

-

Purification: These compounds are often amphoteric. If using reverse-phase HPLC, use a basic modifier (Ammonium Bicarbonate) to keep the pyridine neutral, or acidic (Formic Acid) if the protonated form is desired.

References

- Chemical Profile & Sourcing

-

Suzuki Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

-

Mitsunobu Reaction on Heterocycles

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

-

-

Kinase Inhibitor Design Principles

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

-

Application Note: 5-Bromo-6-methoxypyridin-3-ol as a Strategic Scaffold in Pharmaceutical Synthesis

[1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 5-Bromo-6-methoxypyridin-3-ol represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets. Its structural uniqueness lies in its tri-functional nature :

-

C5-Bromine: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

C3-Hydroxyl: A nucleophilic site for etherification, esterification, or Mitsunobu reactions to tune solubility and lipophilicity.

-

C6-Methoxy: A masked carbonyl (pyridone) or a stable lipophilic donor, positioning the molecule as a bioisostere for phenyl or pyrazine rings found in kinase and phosphatase inhibitors (e.g., SHP2 allosteric inhibitors).

This guide details the synthesis, functionalization, and application of this intermediate in high-value pharmaceutical workflows.

Chemical Structure & Reactivity Profile

The regiochemistry of 5-Bromo-6-methoxypyridin-3-ol is dictated by the interplay between the electron-donating hydroxyl (-OH) and methoxy (-OMe) groups on the electron-deficient pyridine ring.[1]

-

Electronic Environment: The pyridine nitrogen (N1) withdraws electron density. The -OH (C3) and -OMe (C6) donate density, activating the ring.

-

Regioselectivity: The C5 position is ortho to the methoxy group and beta to the nitrogen, making it the preferred site for electrophilic halogenation during synthesis and subsequent metal-catalyzed activation.

Reactivity Heatmap

| Site | Functionality | Primary Reaction Class | Strategic Application |

| C5-Br | Aryl Halide | Pd-Catalyzed Coupling | Scaffold extension (Biaryl formation) |

| C3-OH | Phenolic -OH | Nucleophilic Substitution | Solubilizing tail attachment (e.g., PEG chains) |